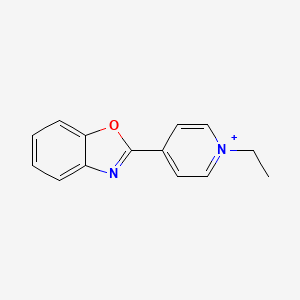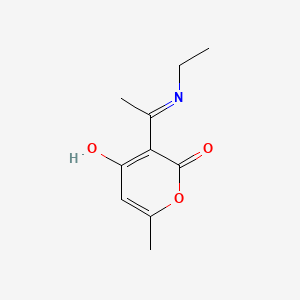
Apurinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Apurinic Acid, also known as an AP site (apurinic/apyrimidinic site) or an abasic site, is a location in DNA (also in RNA but much less likely) that has neither a purine nor a pyrimidine base . This can occur either spontaneously or due to DNA damage . It has been estimated that under physiological conditions, 10,000 apurinic sites and 500 apyrimidinic may be generated in a cell daily .
Synthesis Analysis
AP sites can be formed by spontaneous depurination, but also occur as intermediates in base excision repair . In this process, a DNA glycosylase recognizes a damaged base and cleaves the N-glycosidic bond to release the base, leaving an AP site . A variety of glycosylases that recognize different types of damage exist, including oxidized or methylated bases, or uracil in DNA .
Chemical Reactions Analysis
The AP site can then be cleaved by an AP endonuclease, leaving 3’-hydroxyl and deoxyribose-5-phosphate termini . In an alternative fashion, bifunctional glycosylase-lyases can cleave the AP site, leaving a 5’ phosphate adjacent to a 3’ α,β-unsaturated aldehyde . Both mechanisms form a single-strand break, which is then repaired by either short-patch or long-patch base excision repair .
Mechanism of Action
Future Directions
Research is ongoing to develop methods for the highly sensitive detection of apurinic/apyrimidinic endonuclease 1 (APE1), a crucial biomarker and target for cancer diagnosis and treatment . The method is predicated on the discovery that the apurinic or apyrimidinic site (AP site) can inhibit the activity of Taq DNA polymerase . This approach shows potential to detect trace amounts of APE1 in biological samples with high sensitivity .
Properties
| 11002-22-5 | |
Molecular Formula |
C8H9NO4 |
Molecular Weight |
0 |
synonyms |
Apurinic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




